2'-Azido-2'-deoxycytidine

Description

Contextualization as a Nucleoside Analog in Chemical Biology

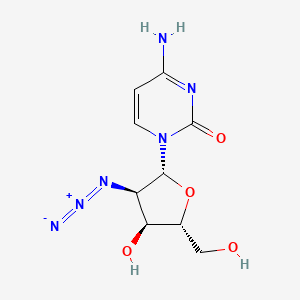

2'-Azido-2'-deoxycytidine is a synthetic nucleoside analog derived from the natural nucleoside, cytidine (B196190). biosynth.com Structurally, it mimics cytidine, but with a critical modification: the hydroxyl group (-OH) at the 2' position of the ribose sugar is replaced by an azido (B1232118) group (–N₃). biosynth.com The core cytosine base and the rest of the sugar structure remain intact. This specific substitution is the key to its utility, introducing novel chemical reactivity while often preserving its ability to be processed by cellular enzymes. biosynth.comnih.gov

The introduction of the azido group, a small and bioorthogonal functional handle, fundamentally alters the molecule's properties. It sterically and electronically modifies the sugar's conformation, influencing how it interacts with enzymes like polymerases and kinases. biosynth.comnih.gov More importantly, the azido group enables the molecule to participate in highly specific chemical reactions within a biological environment without interfering with native biochemical processes—a concept known as bioorthogonal chemistry. biosynth.com This characteristic makes this compound a powerful tool for the site-specific modification and labeling of nucleic acids. biosynth.com

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₉H₁₂N₆O₄ | biosynth.com |

| Molecular Weight | 268.2 g/mol | biosynth.com |

| CAS Number | 51034-68-5 | biosynth.com |

| Synonyms | 2'-Azido-D-cytidine, 2'-Az-dC | biosynth.com |

| Key Functional Group | Azido group (–N₃) at the 2' position | biosynth.com |

Overview of its Multifaceted Utility in Contemporary Research

The unique chemical nature of this compound has led to its application across diverse areas of research, from molecular biology to drug discovery.

Nucleic Acid Labeling via Click Chemistry: A primary application of this compound is in the labeling of DNA and RNA. biosynth.com The azido group serves as a handle for "click chemistry," a set of highly efficient and specific reactions. medchemexpress.comacs.org It can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing an alkyne group, or a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained ring systems like DBCO or BCN. medchemexpress.commedchemexpress.com This allows researchers to attach probes, such as fluorescent dyes, to nucleic acids that have incorporated the analog. acs.org For instance, researchers have successfully used this method to react 2'-azido modified siRNA with an alkyne-modified 5-carboxytetramethylrhodamine (B559615) dye for fluorescent labeling. acs.org

Metabolic and Enzymatic Incorporation: For the analog to be useful in cellular systems, it must be phosphorylated to its triphosphate form (this compound-5'-triphosphate). medchemexpress.com Studies have shown that this phosphorylation is carried out by cellular kinases, specifically deoxycytidine kinase (dCK), an enzyme highly active in lymphoid cells. nih.govpnas.org Once phosphorylated, it can be used as a substrate by DNA and RNA polymerases for incorporation into growing nucleic acid chains. soton.ac.uk This enables the metabolic labeling of cellular RNA, providing a powerful method to study RNA dynamics, such as the turnover of ribosomal RNA (rRNA) during processes like oxidative stress. nih.gov

Inhibition of Ribonucleotide Reductase: After being converted to its diphosphate (B83284) form within the cell, this compound acts as a potent inhibitor of ribonucleotide reductase. pnas.orgnih.gov This enzyme is crucial for the production of deoxyribonucleotides (dNTPs), the building blocks of DNA. pnas.org By inhibiting this enzyme, the compound can deplete the pool of dNTPs, thereby blocking DNA synthesis. This mechanism has been explored for its potential anticancer activity and has been suggested as a possible component in combination therapies. medchemexpress.compnas.orgpnas.org

Applications in RNA Interference (RNAi): Research has demonstrated that incorporating 2'-azido modifications into small interfering RNAs (siRNAs) is well-tolerated and can even be beneficial. nih.govacs.org These modifications can enhance the stability of siRNA against nuclease degradation and are compatible with other chemical modifications used to fine-tune siRNA properties. acs.org The ability to attach labels via click chemistry also allows for tracking the siRNA within cells, aiding in the study of RNA interference mechanisms. nih.govacs.org

Table 2: Summary of Research Applications for this compound

| Research Area | Application | Key Findings & Mechanisms | Source(s) |

|---|---|---|---|

| Chemical Biology | Bioorthogonal Labeling | The 2'-azido group enables CuAAC and SPAAC click chemistry reactions for attaching fluorescent dyes and other probes to nucleic acids. | biosynth.commedchemexpress.comacs.org |

| Molecular Biology | Metabolic Labeling of RNA | The compound is phosphorylated by deoxycytidine kinase (dCK) and incorporated into cellular RNA, allowing for the study of RNA synthesis and turnover. | nih.gov |

| Enzymology / Drug Discovery | Enzyme Inhibition | The diphosphate form inhibits ribonucleotide reductase, leading to the depletion of dNTP pools and inhibition of DNA synthesis. | pnas.orgnih.govpnas.org |

| RNA Technology | siRNA Modification | Incorporation into siRNA strands is well-tolerated, can increase nuclease resistance, and allows for fluorescent labeling to track siRNA delivery and function. | nih.govacs.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-1-[3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O4/c10-5-1-2-15(9(18)12-5)8-6(13-14-11)7(17)4(3-16)19-8/h1-2,4,6-8,16-17H,3H2,(H2,10,12,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOYKPQEERVCAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965314 | |

| Record name | 1-(2-Azido-2-deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51034-68-5 | |

| Record name | 2'-Azido-2'-deoxycytidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Azido-2-deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Azido 2 Deoxycytidine

De Novo Synthesis Pathways for 2'-Azido-2'-deoxycytidine

The de novo chemical synthesis of this compound involves constructing the molecule from simpler, often achiral, starting materials or by modifying closely related nucleoside precursors. These methods focus on the precise introduction of the azido (B1232118) group at the 2'-position of the deoxyribose sugar and the correct attachment of the cytosine base.

Strategies from Precursor Compounds

A common and efficient strategy for synthesizing this compound is to use a more readily available nucleoside, such as a uridine (B1682114) derivative, as the starting precursor. This approach leverages the existing and correctly configured sugar-base linkage.

One established pathway begins with a 2'-azido-2'-deoxyuridine (B559683) derivative. acs.org The synthesis proceeds through several key steps:

Protection: The 3'-hydroxyl group of the starting 2'-azido-2'-deoxyuridine is protected, often using a silyl (B83357) protecting group like tert-butyldimethylsilyl (TBDMS) chloride in the presence of imidazole. acs.orgoup.com

Activation of the C4 Position: The C4 carbonyl group of the uracil (B121893) base is activated to facilitate its conversion to an amine. This is typically achieved by regioselective O4-sulfonylation using an agent like 2,4,6-triisopropylbenzenesulfonyl chloride. acs.orgoup.com

Amination: The activated O4-position is then displaced by ammonia (B1221849) in a suitable solvent, such as aqueous ammonia in tetrahydrofuran (B95107) (THF), to convert the uridine base into a cytosine base, thus forming the desired this compound. oup.com

Deprotection: Finally, any protecting groups on the sugar moiety are removed to yield the final product.

Another approach involves the conversion of a ribose nucleoside into the desired 2'-deoxy-azido derivative. This can be achieved by first converting the ribose 2'-hydroxyl into a suitable leaving group, followed by nucleophilic substitution with an azide (B81097) source like lithium azide. For instance, a key intermediate can be an arabino-configured nucleoside, which is then reacted with lithium azide to produce the 2'-azido derivative with the desired stereochemistry. acs.org

Table 1: Example of Synthesis from a Uridine Precursor

| Step | Reaction | Key Reagents | Outcome | Reference |

|---|---|---|---|---|

| 1 | 3'-OH Protection | TBDMSCl, Imidazole | Protected 2'-azido-2'-deoxyuridine | acs.orgoup.com |

| 2 | C4 Activation | 2,4,6-triisopropylbenzenesulfonyl chloride, NEt₃, DMAP | O⁴-trisylated intermediate | acs.orgoup.com |

| 3 | Amination | Aqueous NH₃ in THF | Conversion of Uracil to Cytosine | oup.com |

Stereoselective Synthetic Approaches

Controlling the stereochemistry at the anomeric center (C1' of the sugar) is a significant challenge in nucleoside synthesis, particularly for obtaining the biologically active β-anomer. google.com Several advanced strategies have been developed to achieve high stereoselectivity.

One method involves a cesium carbonate-mediated anomeric O-alkylation. In this approach, a protected 2-azido-2-deoxy-D-mannose is reacted with a primary triflate electrophile in the presence of cesium carbonate. This method has been shown to produce 2-azido-2-deoxy-β-mannosides with excellent anomeric selectivity. nih.gov Although this example uses a mannose sugar, the principle of using a mild base to control the anomeric outcome is a key strategy in stereoselective glycosylation.

A more recent and highly effective technique is gold-catalyzed SN2 glycosylation. nih.govescholarship.org This method utilizes a glycosyl donor with a specially designed leaving group, such as 1-naphthoate (B1232437) containing an amide group. Upon activation of the leaving group with a gold catalyst, the amide group is positioned to direct the incoming acceptor to attack from the opposite face, resulting in a stereospecific inversion at the anomeric center. nih.govescholarship.org This allows for the highly stereoselective synthesis of either the α or β anomer, depending on the stereochemistry of the starting donor. nih.govescholarship.org This SN2-type glycosylation is effective for a wide range of acceptors and provides excellent yields. escholarship.org

Synthesis of Phosphorylated Derivatives of this compound

For this compound to exert its biological effects, it must typically be converted into its phosphorylated forms—monophosphate, diphosphate (B83284), and triphosphate—within the cell. These derivatives can also be synthesized chemically for in vitro studies.

Monophosphate Synthesis

The initial phosphorylation to the 5'-monophosphate is often the rate-limiting step in the activation of nucleoside analogs. nih.gov

Chemical Synthesis: A standard chemical method for monophosphorylation is the Yoshikawa procedure, which involves reacting the unprotected nucleoside with a phosphorylating agent like phosphoryl chloride (POCl₃) in a trialkyl phosphate (B84403) solvent, such as trimethyl phosphate (TMP), at low temperatures.

Enzymatic Synthesis: In biological systems, this conversion is catalyzed by deoxyribonucleoside kinases. Specifically, deoxycytidine kinase (dCK) is responsible for phosphorylating this compound to its 5'-monophosphate (2'-N₃-dCMP). nih.gov

Prodrug Approach: To bypass the dependence on cellular kinases, prodrugs of the monophosphate have been developed. For example, a bis(pivaloyloxymethyl) ester of the monophosphate can be synthesized. These lipophilic groups mask the charge of the phosphate, improving cell membrane permeability, and are later cleaved by intracellular esterases to release the active monophosphate. nih.gov

Diphosphate Synthesis

The 5'-diphosphate derivative (2'-N₃-dCDP) is an important intermediate and has been identified as a potent inhibitor of the enzyme ribonucleotide reductase. nih.govnih.gov

Chemical Synthesis: The diphosphate is typically synthesized from the corresponding 5'-monophosphate. This can be achieved by activating the monophosphate (e.g., as a morpholidate) and then reacting it with inorganic phosphate.

Enzymatic Synthesis: In cells, the conversion of the monophosphate to the diphosphate is carried out by nucleoside monophosphate kinases (NMPKs). The diphosphate is a crucial intermediate in the pathway to the triphosphate form. High-resolution X-ray crystallography has been used to study the interaction of this compound-5'-diphosphate with ribonucleotide reductase, confirming its role as a mechanism-based inhibitor.

Triphosphate Synthesis

The 5'-triphosphate (2'-N₃-dCTP) is the final active form for many biological applications, such as its use as a substrate for DNA polymerases.

Chemical Synthesis: A common one-pot chemical method involves the reaction of the nucleoside with POCl₃ to form the monophosphate in situ, followed by the addition of inorganic pyrophosphate to yield the triphosphate. Another approach is the stepwise phosphorylation from the purified monophosphate or diphosphate.

Enzymatic Synthesis: The final phosphorylation step, from the diphosphate to the triphosphate, is catalyzed by nucleoside diphosphate kinases (NDPKs), which utilize a phosphate donor like ATP. The entire enzymatic cascade from the parent nucleoside to the triphosphate (dCK -> NMPK -> NDPK) can be performed in vitro or occurs within cells. mdpi.com

Prodrug Strategies: Advanced prodrugs, such as phosphoramidate (B1195095) ProTides, are designed to deliver the triphosphate form directly. These molecules mask the charged triphosphate moiety, allowing for efficient cell entry, after which enzymatic cleavage releases the active triphosphate.

Table 2: Summary of Phosphorylation Methods

| Derivative | Chemical Method | Enzymatic Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Monophosphate | Yoshikawa procedure (POCl₃ in TMP) | Deoxycytidine Kinase (dCK) | Often the rate-limiting step for activation. | nih.gov |

| Diphosphate | Activation of monophosphate, then reaction with phosphate | Nucleoside Monophosphate Kinase (NMPK) | Potent inhibitor of ribonucleotide reductase. | nih.govnih.gov |

| Triphosphate | One-pot reaction with POCl₃ and pyrophosphate | Nucleoside Diphosphate Kinase (NDPK) | Biologically active form for polymerases. | mdpi.com |

Incorporation into Oligonucleotides and Nucleic Acid Constructs

The introduction of modified nucleosides, such as this compound, into oligonucleotides and nucleic acid constructs is a pivotal technique in chemical biology and drug development. This strategic incorporation allows for the creation of nucleic acids with enhanced properties, including increased stability against nucleases and the ability to be functionalized for various applications.

Solid-Phase Chemical Synthesis for Modified Oligonucleotides

Solid-phase synthesis is the cornerstone for the automated chemical synthesis of oligonucleotides. This method involves the sequential addition of nucleotide monomers to a growing chain that is covalently attached to a solid support. google.com While highly efficient for natural nucleotides, the incorporation of 2'-azido-modified nucleosides presents unique challenges. The primary obstacle is the reactivity of the azide group with the phosphoramidite (B1245037) chemistry typically employed in solid-phase synthesis. researchgate.netrsc.orgnih.gov The trivalent phosphorus of the phosphoramidite can react with the azide moiety in a Staudinger-type reaction, leading to undesired side products and reduced synthesis yield. rsc.orgnih.gov

To circumvent this issue, several strategies have been developed. One approach involves using a precursor nucleoside during the solid-phase synthesis, which is then converted to the azido-nucleoside post-synthesis. For instance, oligonucleotides containing 2-fluoro-2'-deoxyinosine or 8-bromo-2'-deoxyadenosine (B120125) have been synthesized and subsequently treated with lithium azide to form the corresponding 2-azido and 8-azido derivatives. researchgate.netnih.govresearchgate.net A similar post-synthetic conversion has been used to prepare oligonucleotides with 4-azido-2'-deoxycytidine. researchgate.netresearchgate.net

Another innovative method is the post-synthetic diazotransfer reaction. This technique involves synthesizing the oligonucleotide with a 2'-amino precursor, which is then converted to the 2'-azido derivative by treatment with a diazotizing reagent like fluorosulfuryl azide (FSO2N3). rsc.orgnih.gov This approach has proven robust for various RNA lengths and structures, even those containing other sensitive modifications. rsc.org

| Synthesis Strategy | Description | Key Reagents | Reference |

| Post-Synthetic Conversion | A precursor nucleoside is incorporated during solid-phase synthesis and later converted to the azido-nucleoside. | Lithium azide | researchgate.netnih.govresearchgate.net |

| Diazotransfer Reaction | A 2'-amino-modified oligonucleotide is synthesized and then converted to the 2'-azido form. | Fluorosulfuryl azide (FSO2N3) | rsc.orgnih.gov |

Phosphoramidite Chemistry for Site-Specific RNA Modification

Phosphoramidite chemistry is the standard method for automated solid-phase synthesis of DNA and RNA. soton.ac.uk However, the inherent reactivity between the azide group and the P(III) phosphoramidite species complicates the direct use of this compound phosphoramidites. nih.govacs.org

Despite these challenges, researchers have successfully developed methods for the site-specific incorporation of 2'-azido nucleosides into RNA. acs.orgnih.gov One successful strategy involves a combination of phosphotriester and phosphoramidite chemistries. acs.org In this approach, the standard automated synthesis using 2'-O-TOM protected nucleoside phosphoramidites is paused at the desired modification site. acs.org The 2'-azido-modified phosphodiester building block is then manually coupled using an activator like 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT), achieving high coupling efficiencies. acs.org Following this manual coupling and a capping step, the automated phosphoramidite synthesis is resumed to extend the RNA chain. acs.org This hybrid approach has been shown to be compatible with the synthesis of oligonucleotides up to approximately 25 nucleotides in length without significant reaction of the 2'-azido group with the phosphoramidite reagents. acs.org

A more recent and convenient method involves the use of readily accessible 2'-amino RNA precursors, which are then converted to 2'-azido RNA via a diazotransfer reaction. rsc.orgnih.gov This bypasses the problematic direct use of azido-phosphoramidites in P(III) chemistry. rsc.orgnih.gov

| Method | Key Features | Activator/Reagent | Reference |

| Hybrid Phosphotriester/Phosphoramidite | Manual coupling of a 2'-azido phosphodiester at a specific site within an automated synthesis. | 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) | acs.org |

| Post-Synthetic Diazotransfer | Conversion of a 2'-amino precursor to a 2'-azido group after oligonucleotide synthesis. | Fluorosulfuryl azide (FSO2N3) | rsc.orgnih.gov |

Enzymatic Incorporation by Polymerases and Ligases

Enzymatic methods provide a powerful alternative to chemical synthesis for incorporating modified nucleotides into nucleic acids. researchgate.net Various DNA and RNA polymerases, as well as ligases, have been investigated for their ability to recognize and incorporate 2'-azido-modified nucleoside triphosphates.

Due to the small size of the azide group, 2'-azido-2'-deoxynucleoside triphosphates are often well-tolerated substrates for certain polymerases. baseclick.eu For instance, 2'-azido-2'-dATP is readily accepted by T7 RNA polymerase, poly(A) polymerase, and terminal deoxynucleotidyl transferase (TdT) for incorporation at the 3'-end of an RNA strand. baseclick.eu Similarly, commercially available 2'-azido-2'-deoxyuridine-5'-triphosphate (2'-AzdUTP) and this compound-5'-triphosphate (2'-AzdCTP) can be incorporated by Yeast Poly(A) Polymerase (Yeast PAP). soton.ac.uk

The ability of ligases to tolerate 2'-azido modifications at the ligation junction has also been demonstrated. oup.com This allows for the site-specific internal labeling of RNA molecules. The process involves incorporating a single 2'-azido nucleotide, followed by ligation to another RNA fragment. oup.com

The enzymatic incorporation of these azido-modified nucleotides is a key step in chemoenzymatic labeling strategies. Once incorporated, the azide group serves as a bioorthogonal handle for subsequent chemical modifications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of reporter molecules like fluorophores. soton.ac.ukbaseclick.euoup.com

| Enzyme | Accepted Substrate(s) | Application | Reference |

| T7 RNA Polymerase | 2'-Azido-2'-dATP | 3'-end labeling of mRNA | baseclick.eu |

| Poly(A) Polymerase | 2'-Azido-2'-dATP, 2'-AzdUTP, 2'-AzdCTP | 3'-end labeling of RNA | soton.ac.ukbaseclick.eu |

| Terminal Deoxynucleotidyl Transferase (TdT) | 2'-Azido-2'-dATP | 3'-end labeling of mRNA | baseclick.eu |

| Various Ligases | RNA with a 3'-terminal 2'-azido nucleotide | Site-specific internal labeling of RNA | oup.com |

Synthesis of Other Azido-Modified Nucleoside Analogs for Research Purposes

The synthetic principles applied to this compound have been extended to create a diverse library of azido-modified nucleoside analogs for various research applications. These analogs, with the azide group positioned at different locations on the sugar or base, serve as valuable tools for probing nucleic acid structure and function, as well as for developing therapeutic agents and diagnostic probes.

The synthesis of 2'-azido-2'-deoxyuridine, -adenosine, and -guanosine phosphodiester building blocks has been achieved, expanding the repertoire for site-specific incorporation of the 2'-azido modification into RNA for all four canonical bases. acs.org The synthesis of 2'-azido-2'-deoxyuridine often starts from uridine, with the 3'-hydroxyl group being protected before introducing the azide at the 2' position. acs.org

Beyond the 2'-position, other azido-modified nucleosides have been synthesized. For example, a post-synthetic strategy has been employed to create oligonucleotides containing 8-azido-2'-deoxyadenosine (B140859) and 2-azido-2'-deoxyinosine from their respective 8-bromo and 2-fluoro precursors. researchgate.netnih.gov This approach avoids the direct handling of potentially reactive azido-phosphoramidites during solid-phase synthesis. researchgate.net

The synthesis of 2'-azido-2',3'-dideoxypyrimidine nucleosides, including analogs of uridine, has also been reported, although these specific compounds did not show significant anti-HIV activity. nih.gov Furthermore, methods have been developed for synthesizing 2-aza-2'-deoxyadenosine, which is then converted into a phosphoramidite for solid-phase oligonucleotide synthesis. nih.gov

These synthetic efforts have produced a range of azido-nucleoside analogs, each with unique properties and potential applications in areas such as photo-crosslinking studies, bioorthogonal chemistry, and the development of modified nucleic acid therapeutics. researchgate.netrsc.orgacs.org

| Compound Name | Precursor (if applicable) | Synthetic Strategy | Reference |

| 2'-Azido-2'-deoxyadenosine | 2'-Amino-2'-deoxyadenosine | Diazotransfer | rsc.org |

| 2'-Azido-2'-deoxyguanosine | 2'-Amino-2'-deoxyguanosine | Diazotransfer | rsc.org |

| 2'-Azido-2'-deoxyuridine | Uridine | Multi-step chemical synthesis | acs.org |

| 8-Azido-2'-deoxyadenosine | 8-Bromo-2'-deoxyadenosine | Post-synthetic azidation | researchgate.netnih.gov |

| 2-Azido-2'-deoxyinosine | 2-Fluoro-2'-deoxyinosine | Post-synthetic azidation | researchgate.netnih.gov |

| 2-Aza-2'-deoxyadenosine | 1,N6-etheno derivative | Chemical synthesis followed by phosphoramidite preparation | nih.gov |

| 2'-Azido-2',3'-dideoxyuridine | 2,2'-Anhydro-5-O-benzoyluridine | Multi-step chemical synthesis | nih.gov |

Biochemical Interactions and Enzymatic Recognition of 2 Azido 2 Deoxycytidine

Interactions with Nucleoside Kinases

The activation of 2'-Azido-2'-deoxycytidine is critically dependent on its sequential phosphorylation, a process initiated by specific nucleoside kinases. The efficiency of this first phosphorylation step is a key determinant of the compound's metabolic fate.

Phosphorylation by Deoxycytidine Kinase (dCK)

Deoxycytidine kinase (dCK) is the primary enzyme responsible for the initial phosphorylation of this compound to its monophosphate form (2'-AzCMP). nih.gov In vitro studies using recombinant human dCK have demonstrated that the enzyme efficiently catalyzes this reaction. The expression of dCK within cells directly correlates with the extent of 2'-AzCyd labeling, indicating its central role in the activation pathway. nih.gov Structural modeling suggests that the 2'-azido group can be accommodated within the active site of dCK, allowing for effective catalytic processing. This efficient phosphorylation is the necessary first step for its subsequent conversion to the active triphosphate form by other cellular kinases.

Comparison with Uridine-Cytidine Kinase 2 (UCK2) Phosphorylation

In contrast to its efficient phosphorylation by dCK, this compound is a poor substrate for Uridine-Cytidine Kinase 2 (UCK2). UCK2 is typically responsible for the phosphorylation of uridine (B1682114) and cytidine (B196190), as well as other 2'-OH-containing pyrimidine (B1678525) ribonucleosides. wikipedia.orggenecards.org However, the 2'-azido modification on the deoxyribose ring significantly hinders its recognition and phosphorylation by UCK2. Direct comparative assays show that while dCK readily converts 2'-AzCyd to its monophosphate, UCK2 produces only minimal amounts of the phosphorylated product under the same conditions. Although overexpression of UCK2 in cells can lead to a minor increase in the incorporation of 2'-AzCyd, it is roughly 10-fold lower than that achieved via dCK overexpression, confirming that dCK is the principal kinase for this analog. researchgate.net

| Enzyme | Substrate | Relative Phosphorylation Efficiency | Finding |

|---|---|---|---|

| Deoxycytidine Kinase (dCK) | 2'-AzCyd | High | Efficiently phosphorylates 2'-AzCyd to its monophosphate form, serving as the primary activating kinase. nih.gov |

| Uridine-Cytidine Kinase 2 (UCK2) | 2'-AzCyd | Very Low | Demonstrates poor substrate activity, resulting in minimal phosphorylation compared to dCK. |

Substrate and Inhibitory Properties for Nucleic Acid Polymerases

Once phosphorylated to its triphosphate form, this compound-5'-triphosphate (2'-AzCTP) can interact with nucleic acid polymerases, acting as either a substrate for incorporation or an inhibitor of enzyme activity.

Influence on DNA Polymerase Activity

The triphosphate metabolite, 2'-AzCTP, serves as a substrate for various DNA polymerases. However, its incorporation into a growing DNA strand leads to chain termination. This occurs because the 3'-position of the sugar, which in natural deoxynucleotides has a hydroxyl group necessary for forming the next phosphodiester bond, is occupied by an azido (B1232118) group in analogs like AZT-TP, a structurally related compound. nih.gov This lack of a 3'-OH group makes further extension by the polymerase impossible. nih.gov Studies have shown that 2'-AzCTP acts as an inhibitor of DNA replication. For instance, the triphosphate of a similar analog, Cytarazid, competitively inhibits human DNA polymerases α and β with respect to the natural substrate, dCTP. nih.gov

| Polymerase Type | Incorporation Efficiency (%) | Reference |

|---|---|---|

| E. coli DNA Polymerase | 75% | |

| T7 RNA Polymerase | 90% | |

| HIV Reverse Transcriptase | 85% |

Effects on RNA Polymerase Activity

Interestingly, this compound triphosphate is also recognized and incorporated by various RNA polymerases. The small size of the 2'-azido group allows it to be accepted as a substrate by enzymes like T7 RNA polymerase and Yeast Poly(A) Polymerase. baseclick.eusoton.ac.uk Research has shown a high incorporation efficiency for 2'-AzCTP by T7 RNA Polymerase. This property has been exploited for the metabolic labeling of cellular RNA, where studies have found that 2'-AzCyd is primarily incorporated into ribosomal RNA (rRNA). nih.gov The ability of RNA polymerases to utilize 2'-AzCTP allows for the synthesis of modified RNA molecules, which are valuable tools for studying RNA biology and dynamics. nih.govbaseclick.eu

Impact on Nucleic Acid Synthesis and Elongation Processes

This compound functions as an inhibitor of DNA synthesis. nih.govebiohippo.com Research on polyoma virus replication demonstrated that the compound primarily inhibits the initiation of new rounds of DNA replication. nih.gov This leads to a significant decrease in the quantity of replicating intermediates. nih.gov While its primary effect is on the initiation step, the impact on the elongation of existing DNA chains appears to be less pronounced. nih.gov The triphosphate form of the analog, this compound-5'-Triphosphate, is utilized as a substrate by DNA polymerases, which aids in the synthesis and labeling of DNA fragments.

Interaction with Ribonucleotide Reductases (RNR)

One of the most well-documented interactions of this compound is with Ribonucleotide Reductases (RNR), enzymes essential for converting ribonucleotides into the deoxyribonucleotides required for DNA synthesis and repair. pnas.orgbiorxiv.org After being converted intracellularly to its diphosphate (B83284) form, this compound-5'-diphosphate (N₃CDP), it acts as a potent, mechanism-based inhibitor of RNR. nih.govpnas.orgpnas.orgnih.gov This inhibition depletes the pool of deoxyribonucleotides available to the cell.

Mechanism-Based Inhibition Studies with RNR

Mechanism-based inhibitors are compounds that are processed by an enzyme's normal catalytic mechanism, leading to the generation of a reactive intermediate that inactivates the enzyme. N₃CDP fits this description perfectly in its interaction with class Ia RNR. pnas.orgnih.gov

High-resolution cryogenic electron microscopy (cryo-EM) studies have provided a detailed view of this inhibitory process. pnas.orgnih.gov When N₃CDP binds to the active site of E. coli RNR, the enzyme's radical-based chemistry initiates a reaction. pnas.orgbiorxiv.org This process involves several key steps:

Radical Transfer: A radical is transferred from the β2 subunit to the α2 subunit of the enzyme, initiating the chemical transformation of the bound N₃CDP. pnas.orgnih.gov

Nitrogen Gas Loss: The azido group of the inhibitor loses a molecule of nitrogen (N₂). pnas.orgnih.gov

Nitrogen Migration: The remaining nitrogen atom from the azido group migrates from the C2' position of the ribose sugar to the C3' position. pnas.orgnih.gov

Covalent Adduct Formation: This rearranged intermediate then forms a covalent bond with the sulfur atom of a critical cysteine residue (cysteine-225 in E. coli RNR) in the enzyme's active site. pnas.orgnih.gov

This covalent modification traps the enzyme in an inactive state, providing a clear structural basis for the compound's potent inhibitory effects. pnas.org

| Step | Description | Key Residue Involved | Final Outcome |

| 1 | Binding of this compound-5'-diphosphate (N₃CDP) to the RNR active site. | Active site residues | Enzyme-inhibitor complex formation. |

| 2 | Initiation of catalysis by the enzyme's radical mechanism. | Tyrosyl radical (Y122•) | Radical transfer to the inhibitor. |

| 3 | Chemical transformation of the inhibitor. | - | Loss of N₂ and migration of the third nitrogen atom from C2' to C3'. |

| 4 | Covalent modification of the enzyme. | Cysteine-225 (in E. coli RNR) | Formation of a stable, irreversible adduct, leading to enzyme inactivation. pnas.orgnih.gov |

Table 1: Summary of the Mechanism-Based Inhibition of Ribonucleotide Reductase by this compound-5'-diphosphate.

Analysis of Radical Intermediates in RNR Interaction

The interaction between RNR and N₃CDP is characterized by the formation of unique radical species. The normal catalytic cycle of RNR involves a transient tyrosyl radical (Y122• in E. coli) which is essential for its function. researchgate.nettu-dortmund.de When RNR processes N₃CDP, the enzyme's native tyrosyl radical is quenched and a new, relatively stable radical intermediate is formed on the inhibitor itself. researchgate.nettu-dortmund.de

Electron Paramagnetic Resonance (EPR) spectroscopy has been instrumental in characterizing this new radical. researchgate.nettu-dortmund.de Studies have shown that this intermediate is a nitrogen-centered radical. tu-dortmund.deescholarship.org The EPR spectrum of this species shows distinct hyperfine couplings to a nitrogen nucleus, confirming that the unpaired electron is localized on the nitrogen atom derived from the inhibitor's azido group. researchgate.net This nitrogen-centered radical is covalently bound to the enzyme, representing the trapped state of the inhibited complex. tu-dortmund.de Theoretical studies and further experimental data are in agreement, supporting this structure as the key radical intermediate in the inactivation pathway. nih.gov

Resistance to Deamination by Cytidine/Deoxycytidine Deaminases

Cytidine deaminases are enzymes that can inactivate many cytidine-based nucleoside analogs by converting the cytidine base to a uridine base through deamination. nih.gov However, studies on a closely related analog, 2'-azido-2'-deoxyarabinofuranosylcytosine (Cytarazid), have shown that it is resistant to deamination by human cytidine/deoxycytidine deaminases. nih.gov This resistance is a crucial property, as it prevents rapid metabolic inactivation and potentially enhances the compound's biological half-life and efficacy. This characteristic is also observed in other nucleoside analogs where modifications to the sugar moiety confer resistance to enzymatic degradation. rsc.org

Bioorthogonal Chemistry Applications: Click Chemistry Utilizing the Azido Group

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction between an azide (B81097) and a terminal alkyne, catalyzed by copper(I) ions. researchgate.netnih.govmdpi.com This reaction forms a stable triazole linkage. researchgate.netrsc.org 2'-Azido-2'-deoxycytidine contains an azide group and can, therefore, react with molecules containing alkyne groups through CuAAC. medchemexpress.com

Principles and Methodological Considerations

The CuAAC reaction is a prime example of click chemistry, characterized by its high yield, simple reaction conditions (often in aqueous environments), and the formation of a single, stable product. researchgate.netchemie-brunschwig.ch The reaction's efficiency is significantly accelerated by a copper(I) catalyst, which can be generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) with a reducing agent such as sodium ascorbate. nih.govacs.org

A key consideration for biological applications is the potential cytotoxicity of the copper catalyst. researchgate.net To mitigate this, ligands are often used to stabilize the copper(I) ion, which can also accelerate the reaction. nih.govmdpi.com Despite the cytotoxicity concerns that can limit its use in living cells, CuAAC is a widely used method for labeling nucleic acids in vitro and in fixed cells. nih.govrsc.org The reaction is highly specific, as neither the azide nor the alkyne groups react with other functional groups typically found in biological systems. nih.govnih.gov

Nucleic Acid Labeling and Detection

This compound serves as a substrate for cellular enzymes and can be metabolically incorporated into DNA. nih.gov Once incorporated, the azide group is available for a CuAAC reaction with an alkyne-containing reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag. researchgate.netrsc.org This two-step strategy allows for the sensitive detection and visualization of newly synthesized DNA. rsc.orgasm.org

This method has been instrumental in studying DNA replication and cell proliferation. rsc.org For instance, the incorporation of azide-modified nucleosides, followed by CuAAC with a fluorescent azide, provides a powerful alternative to traditional methods like BrdU incorporation for labeling nascent DNA. nih.gov The small size of the azide group is a significant advantage, as it is less likely to interfere with the enzymatic incorporation of the modified nucleoside into the growing DNA strand. oup.com

| Feature | Description |

| Reactants | Azide (from this compound) and a terminal alkyne (on a reporter molecule). |

| Catalyst | Copper(I), often generated from a Cu(II) salt and a reducing agent. nih.govacs.org |

| Product | A stable 1,4-disubstituted triazole linkage. acs.org |

| Applications | In vitro and fixed-cell labeling of DNA and RNA. nih.govrsc.org |

| Advantages | High efficiency, specificity, and yield. researchgate.netchemie-brunschwig.ch |

| Limitations | Cytotoxicity of the copper catalyst can limit in vivo applications. researchgate.net |

Bioconjugation Strategies for Molecular Probes

The CuAAC reaction with this compound is a versatile strategy for creating a wide range of molecular probes. acs.org By "clicking" different functional molecules onto the azide-modified nucleic acid, researchers can tailor probes for specific applications. rsc.org For example, attaching fluorescent dyes allows for the visualization of nucleic acids in various experimental setups, including fluorescence microscopy and flow cytometry. researchgate.netnih.gov

Beyond fluorescent tags, other molecules can be conjugated to azide-modified DNA. These include biotin for affinity purification, peptides for targeted delivery, and other reporter groups for diverse analytical techniques. researchgate.net The modularity of this approach, where different alkynated molecules can be readily attached to the same azide-modified backbone, makes it a powerful tool in chemical biology and diagnostics. alfa-chemistry.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Applications

To overcome the limitation of copper-induced cytotoxicity in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. researchgate.net This reaction does not require a metal catalyst and relies on the high reactivity of a strained alkyne, such as a cyclooctyne (B158145) derivative. rsc.orgresearchgate.net

Principles and Catalyst-Free Reactivity

SPAAC involves the reaction of an azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). medchemexpress.comglenresearch.com The high ring strain of the cyclooctyne provides the driving force for the reaction to proceed spontaneously at physiological temperatures, eliminating the need for a toxic catalyst. rsc.orgglenresearch.com This makes SPAAC a truly bioorthogonal reaction, suitable for applications in living cells and even whole organisms. researchgate.net

The reaction is highly selective, with the azide and strained alkyne reacting specifically with each other without interfering with native biological processes. rsc.org However, a consideration for SPAAC is that the reaction rates are generally slower than those of CuAAC. acs.org Additionally, the strained cyclooctynes are bulkier than terminal alkynes, which can sometimes pose steric challenges. acs.org

Labeling in Complex Biological Systems

The biocompatibility of SPAAC makes it the preferred method for labeling nucleic acids in living cells and organisms. researchgate.net this compound can be metabolically incorporated into the DNA of living cells, after which a cyclooctyne-conjugated probe can be introduced to specifically label the newly synthesized DNA. acs.org

This approach has been successfully used to study RNA dynamics and turnover in living cells. acs.org For example, researchers have used 2'-Azidocytidine (2'-AzCyd) for the cell-selective metabolic labeling of cellular RNA. acs.org The incorporated azide can then be detected via SPAAC with a fluorescently labeled cyclooctyne, allowing for the visualization and analysis of RNA in its native environment. acs.org This has provided valuable insights into processes like rRNA turnover during cellular stress responses. acs.org

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Requires Copper(I). researchgate.net | Catalyst-free. researchgate.net |

| Alkyne Partner | Terminal Alkyne. medchemexpress.com | Strained Cyclooctyne (e.g., DBCO, BCN). medchemexpress.com |

| Biocompatibility | Limited in living systems due to copper cytotoxicity. researchgate.net | Highly biocompatible, suitable for in vivo studies. researchgate.net |

| Reaction Rate | Generally faster. acs.org | Generally slower. acs.org |

| Steric Hindrance | Less steric hindrance from the alkyne. | Bulkier cyclooctyne may cause steric issues. acs.org |

| Primary Application | In vitro and fixed-cell labeling. nih.gov | Labeling in living cells and organisms. researchgate.net |

Staudinger Ligation in Azido-Tagged Systems

The Staudinger ligation is a highly selective and reliable bioorthogonal reaction that forms a stable amide bond between an azide and a specifically engineered triarylphosphine. sigmaaldrich.commdpi.com This reaction is an adaptation of the classic Staudinger reaction, discovered by Hermann Staudinger, in which an azide reacts with a phosphine (B1218219) to produce an aza-ylide intermediate. wikipedia.orgorganic-chemistry.org In the presence of water, this intermediate is typically hydrolyzed to yield a primary amine and a phosphine oxide, a process known as the Staudinger reduction. wikipedia.orgorganic-chemistry.org

For bioconjugation purposes, the phosphine reagent is modified with an ortho-ester group that acts as an intramolecular trap for the aza-ylide. sigmaaldrich.comthermofisher.com The reaction proceeds through the following steps:

Nucleophilic Attack : The phosphine attacks the terminal nitrogen of the azide on the target molecule (e.g., this compound incorporated into DNA or RNA). wikipedia.orgorganic-chemistry.org

Aza-ylide Formation : This initial reaction forms a phosphazide, which then expels dinitrogen gas (N₂) to create an aza-ylide (or iminophosphorane) intermediate. wikipedia.orgorganic-chemistry.org

Intramolecular Cyclization and Hydrolysis : The engineered ester group on the phosphine reagent traps the aza-ylide, leading to a rearranged intermediate that is hydrolyzed to form a stable amide bond between the two molecules and releases the phosphine oxide byproduct. sigmaaldrich.comthermofisher.com

This ligation is highly chemoselective, as both azides and phosphines are largely unreactive with native biological functional groups, making the reaction suitable for use in complex biological mixtures and even on the surface of living cells. nih.govsigmaaldrich.com

A significant advancement in this area is the "traceless" Staudinger ligation. nih.gov This variant utilizes a phosphinothioester or phosphinoester, which, after the initial reaction with the azide, undergoes S→N or O→N acyl transfer. nih.gov The subsequent cleavage results in the formation of a native amide bond without the incorporation of any part of the phosphine reagent into the final product. nih.govnih.gov

Research has demonstrated the utility of Staudinger ligation for modifying nucleic acids containing 2'-azido nucleosides. For instance, 2'-azido modified RNA has been successfully ligated with phosphine derivatives for applications such as creating molecular beacons. scienceopen.com In one study, a 2'-azido modified RNA oligomer was reacted with a 100-fold excess of a phosphine derivative in a DMF/water mixture at 60°C for 21 hours to achieve ligation. scienceopen.com Another study applied the traceless Staudinger ligation to a dinucleotide containing a 2'-azido adenosine (B11128) (dCpA-2′-N₃) to couple it with amino acids and peptides. acs.org This work highlights the reaction's ability to create aminoacyl-RNA analogues, which are crucial for studying protein synthesis. acs.org

Table 1: Research Findings on Staudinger Ligation with Azido-Modified Nucleosides/Nucleotides

| Reactants | Reagent/Conditions | Key Findings | Reference |

|---|---|---|---|

| 2'-azido modified RNA | Phosphine derivative (100-fold excess) in DMF/water (3/1, v/v) at 60°C for 21 h | Successful ligation demonstrating the utility for functionalizing RNA, such as in molecular beacon applications. | scienceopen.com |

| Glycyl-azide peptides | (Diphenylphosphino)methanethiol | The rate-determining step was the formation of the initial phosphazide. The reaction had a second-order rate constant of 7.7 x 10⁻³ M⁻¹s⁻¹ and a 95% yield. | nih.gov |

The primary advantage of the Staudinger ligation is that it does not require cytotoxic heavy metal catalysts, such as the copper(I) used in some click chemistry reactions. sigmaaldrich.comthermofisher.com However, a drawback can be its relatively slow reaction kinetics compared to copper-catalyzed or strain-promoted azide-alkyne cycloadditions. nih.gov Despite this, its high biocompatibility and unique ability to form a native amide linkage make it an invaluable tool in the bioorthogonal chemistry toolkit, particularly for applications involving this compound and other azido-modified biomolecules. mdpi.com

Molecular and Structural Investigations of 2 Azido 2 Deoxycytidine Modified Nucleic Acids

Influence of the 2'-Azido Modification on Ribose Conformation

X-ray crystallographic studies have demonstrated that the 2'-azido group supports the C3'-endo ribose conformation, which is essential for maintaining the A-form helical structure of RNA. acs.orgnih.gov This preference is attributed to the steric and electronic properties of the azido (B1232118) group. biosynth.com The presence of the bulky and electronegative azido group at the 2'-position favors the C3'-endo pucker, ensuring that the modified oligonucleotide can adopt a geometry compatible with standard RNA duplexes. This structural conservation is crucial for applications where maintaining an A-form helix is necessary for biological activity, such as in RNA interference (RNAi).

Spectroscopic Characterization (UV, CD, NMR) of Modified Oligonucleotides

A combination of spectroscopic techniques is routinely employed to characterize the structural and conformational properties of modified nucleic acids in solution.

UV Spectroscopy: UV melting studies are used to assess the thermal stability of nucleic acid duplexes. The incorporation of 2'-azido modifications has been shown to have a modest impact on the melting temperature (Tm) of RNA duplexes. acs.orgresearchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the helical structure of nucleic acids. The CD spectra of 2'-azido-modified RNA oligonucleotides typically exhibit the characteristic signature of an A-form helix, with a strong positive band around 270 nm and a negative band around 210 nm. acs.orgresearchgate.net This confirms that the global A-form conformation is maintained in solution, which is consistent with the findings from X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy provides detailed information about the local conformation and base pairing within a nucleic acid duplex. In studies of RNA duplexes containing 2'-azido-cytidine or 2'-azido-guanosine, the imino proton resonances, which are indicative of Watson-Crick base pairing, are well-maintained. acs.org This suggests that the 2'-azido modification is well-tolerated within the double helix without disrupting the standard base pairing interactions. acs.org

Thermal Stability Analysis of 2'-Azido-Modified RNA Double Helices

The thermal stability of RNA duplexes is a critical parameter for many of their biological functions and biotechnological applications. The effect of the 2'-azido modification on the thermal stability of RNA double helices has been investigated through temperature-dependent UV spectroscopy.

Studies on self-complementary RNA duplexes have shown that the introduction of a 2'-azido group can lead to a slight decrease in thermal stability. For instance, a 2'-azido guanosine (B1672433) modification in a self-complementary RNA duplex resulted in a decrease in the melting temperature (Tm) of about -1.4 °C per modification. acs.org In another study, a hairpin-forming RNA with a single 2'-azido cytidine (B196190) modification showed a minimal increase in Tm of 0.6 °C compared to its unmodified counterpart. acs.org

The thermodynamic parameters for the melting of these duplexes have also been determined. For a self-complementary RNA duplex, the change in Gibbs free energy (ΔG°) at 37 °C was -13.7 ± 0.3 kcal/mol for the unmodified duplex and -13.3 ± 0.3 kcal/mol for the duplex containing a 2'-azido guanosine. acs.org These findings indicate that while the 2'-azido modification does influence the thermal stability, the effect is generally modest and can be either slightly destabilizing or stabilizing depending on the sequence context and the specific nucleoside that is modified.

Table 1: Thermal Denaturation Data for 2'-Azido-Modified RNA

| RNA Sequence | Modification | Melting Temperature (Tm) in °C |

|---|---|---|

| 5'-GGCUAGCC-3' | Unmodified | 62.2 ± 0.5 |

| 5'-GGCUAGN3CC-3' | 2'-azido guanosine | 59.3 ± 0.5 |

| 5'-GAAGGGCAACCUUCG | Unmodified | 71.7 ± 0.5 |

| 5'-GAAGGGCAACCN3UUCG | 2'-azido cytidine | 72.3 ± 0.5 |

Data from reference acs.org. Conditions: 150 mM NaCl, 10 mM Na2HPO4, pH 7.0.

Advanced Research Applications and Probes Derived from 2 Azido 2 Deoxycytidine

Metabolic Labeling of Nucleic Acids for Dynamics Studies

Metabolic labeling with chemically modified nucleosides is a powerful strategy to investigate the synthesis, turnover, and localization of nucleic acids in living cells. 2'-AzCyd has emerged as a key molecule for these studies, offering selectivity that is not achievable with other analogs.

Research has demonstrated that 2'-Azido-2'-deoxycytidine can be used for both cell- and polymerase-selective labeling of cellular RNA. nih.gov Unlike many pyrimidine (B1678525) ribonucleosides that require the enzyme uridine-cytidine kinase 2 (UCK2) for their activation, the incorporation of 2'-AzCyd is primarily mediated by deoxycytidine kinase (dCK). nih.gov This distinction in the enzymatic pathway allows for cell-specific RNA labeling by overexpressing dCK in target cell populations, a feat that facilitates the study of RNA in complex, multicellular environments.

Furthermore, studies in HeLa cells revealed that 2'-AzCyd is predominantly incorporated into ribosomal RNA (rRNA) in a process dependent on RNA Polymerase I (Pol I). This incorporation was confirmed by experiments where labeling was significantly reduced by actinomycin (B1170597) D, an RNA polymerase inhibitor, but not by hydroxyurea, a DNA synthesis inhibitor. This Pol I-dependent incorporation provides a method for polymerase-selective labeling, allowing researchers to specifically track the synthesis and fate of rRNA, which constitutes the bulk of cellular RNA. nih.gov The labeling pattern is observed in both the nucleus and cytosol, with a strong signal in the nucleoli, consistent with its primary incorporation into rRNA.

Table 1: Comparison of Kinase Dependency for Pyrimidine Nucleoside Analogs

| Nucleoside Analog | Primary Activating Kinase | Selectivity Application |

| This compound (2'-AzCyd) | Deoxycytidine kinase (dCK) | Cell-selective labeling via dCK overexpression. nih.gov |

| 2'-OH-containing pyrimidines | Uridine-cytidine kinase 2 (UCK2) | Cell-specific labeling with UCK2 overexpression. |

The ability to selectively label rRNA makes this compound an excellent tool for studying its turnover. Ribosomal RNA is generally stable, with a long half-life. In pulse-chase experiments using 2'-AzCyd in dCK-overexpressing HeLa cells, the observed decrease in labeled rRNA signal over 12-24 hours was primarily attributed to dilution through cell division rather than active degradation.

However, this tool has been instrumental in revealing the dynamics of rRNA turnover under specific stress conditions. nih.gov For instance, when cells were treated with rapamycin (B549165) (an mTOR inhibitor) or sodium arsenite (an oxidative stress inducer) to induce ribophagy (the autophagic degradation of ribosomes), a marked acceleration in the degradation of 28S and 18S rRNAs was observed. nih.gov This demonstrates that while rRNA is stable under normal conditions, it can be rapidly turned over in response to cellular stress, and 2'-AzCyd labeling is a precise method to monitor this dynamic process. The study of rRNA turnover is crucial as it is linked to nucleotide homeostasis and the cellular nucleotide salvage pathway. iastate.edu

Table 2: Effect of Stress Inducers on 2'-AzCyd-Labeled rRNA Turnover in HeLa Cells

| Treatment Condition | Observed Effect on rRNA | Implication |

| Untreated (Control) | Slow turnover, primarily due to dilution by cell division. | Baseline stability of ribosomal RNA. |

| Rapamycin (500 nM) | Accelerated degradation of 28S and 18S rRNA. nih.gov | mTOR inhibition induces ribophagy and rRNA turnover. nih.gov |

| Sodium Arsenite (50 µM) | Accelerated degradation of 28S and 18S rRNA. nih.gov | Oxidative stress induces ribophagy and rRNA turnover. nih.gov |

Cell- and Polymerase-Selective RNA Labeling

Probing DNA Replication and Repair Mechanisms

Analogs of 2'-deoxycytidine, including 2'-AzCyd, serve as valuable probes for DNA replication and repair. mdpi.com After cellular uptake, these compounds are phosphorylated to their triphosphate forms. medchemexpress.compnas.org The diphosphate (B83284) of this compound is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for generating the deoxynucleotide triphosphates (dNTPs) required for DNA synthesis. pnas.org By perturbing dNTP pools, these analogs can indirectly affect DNA replication and repair processes. pnas.org

More directly, deoxycytidine analogs can be incorporated into DNA strands by DNA polymerases during replication and repair. mdpi.com Once incorporated, they can act as chain terminators, stalling the elongation of the DNA strand and inhibiting further synthesis. nih.gov The cytotoxicity of certain deoxycytidine analogs has been shown to increase in cells overexpressing DNA polymerase beta (Pol β), a key enzyme in the base excision repair (BER) pathway. mdpi.comnih.gov This suggests that these analogs are incorporated by Pol β during DNA repair, providing a method to probe the activity and function of this repair pathway. mdpi.com The differential incorporation and effects of these analogs among various DNA polymerases—including high-fidelity replicative polymerases and specialized translesion synthesis (TLS) or repair polymerases—allow researchers to dissect the specific roles of these enzymes in maintaining genome integrity. mdpi.com

Applications in RNA Interference (RNAi) Research

The field of RNA interference (RNAi) has benefited significantly from the chemical modification of small interfering RNAs (siRNAs) to improve their stability, specificity, and therapeutic potential. The 2'-azido modification is particularly useful in this context.

The synthesis of 2'-azido cytidine (B196190) and guanosine (B1672433) phosphoramidite (B1245037) building blocks has enabled their efficient, site-specific incorporation into synthetic RNA oligonucleotides. acs.orgnih.gov This chemical synthesis overcomes challenges associated with the reactivity of the azide (B81097) group, allowing for the creation of siRNAs with precisely placed 2'-azido modifications. acs.orgrsc.org

The azido (B1232118) group serves as a bioorthogonal chemical handle. rsc.org It does not react with biological macromolecules but can be selectively conjugated to other molecules, such as fluorophores or affinity tags, via "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comnih.govacs.org This capability allows for the fluorescent labeling of siRNAs to track their delivery and localization within cells or to attach other functional moieties. nih.govnih.gov Furthermore, the 2'-azido modification can be combined with other common siRNA modifications, such as 2'-fluoro or 2'-O-methyl groups, to generate siRNAs with rich modification patterns and finely tuned properties. acs.orgnih.govnih.gov

A critical consideration for any siRNA modification is its impact on the molecule's ability to mediate gene silencing. Extensive studies have shown that 2'-azido modifications are remarkably well-tolerated within siRNA duplexes. nih.govnih.gov X-ray crystallographic analysis reveals that the 2'-azido group fits well within the A-form helical structure of an RNA duplex and supports the C3'-endo ribose conformation characteristic of RNA. nih.govnih.gov

Functionally, siRNAs containing 2'-azido modifications demonstrate gene silencing efficiencies that are comparable to those with widely used 2'-fluoro and 2'-O-methyl modifications. acs.orgnih.gov Remarkably, the 2'-azido group is tolerated even at sensitive positions within the siRNA guide strand, including directly at the cleavage site (positions 10 and 11), without significantly compromising on-target activity. nih.govnih.gov In addition to maintaining high silencing performance, the modification also confers increased resistance to nuclease degradation, a desirable property for therapeutic applications. acs.orgnih.gov This combination of retained efficacy, enhanced stability, and chemical versatility makes the 2'-azido modification a valuable component in the design of advanced siRNA molecules. nih.gov

Nuclease Resistance of Azido-Modified siRNA

A significant hurdle in the therapeutic application of small interfering RNAs (siRNAs) is their susceptibility to degradation by nucleases present in biological fluids. rsc.org Chemical modifications of the siRNA duplex are therefore essential to enhance their stability. rsc.org The incorporation of this compound and other 2'-azido nucleosides into siRNA strands has been shown to confer increased resistance to nuclease degradation. acs.orgnih.gov

Research has demonstrated that siRNAs containing 2'-azido modifications exhibit enhanced stability in serum compared to their unmodified counterparts. rsc.orgacs.orgnih.gov This increased nuclease resistance is a critical property for in vivo applications, as it prolongs the half-life of the siRNA and thereby enhances its gene-silencing efficacy. rsc.org Studies have shown that 2'-azido modifications are well-tolerated within the guide strand of the siRNA, even at the cleavage site, without significantly compromising the silencing activity. acs.orgnih.gov Furthermore, these modifications are compatible with other common 2'-modifications, such as 2'-fluoro and 2'-O-methyl, allowing for the creation of highly modified siRNAs with tunable properties for optimal performance. acs.orgnih.gov

The stabilizing effect of the 2'-azido group is attributed to its ability to influence the sugar pucker conformation, favoring the C3'-endo conformation characteristic of A-form RNA helices. acs.orgnih.gov This conformational preference contributes to a more stable helical structure that is less susceptible to enzymatic cleavage.

Table 1: Comparison of Modified siRNA Properties

| Modification | Nuclease Resistance | Silencing Efficiency | Key Feature | Reference |

|---|---|---|---|---|

| 2'-Azido | Increased | Comparable to 2'-F and 2'-O-Me | Provides a bioorthogonal handle for further functionalization. | acs.orgnih.gov |

| 2'-Fluoro | Increased | High | Enhances binding affinity. | rsc.orgresearchgate.net |

| 2'-O-Methyl | Increased | High | Common modification for stability. | rsc.orgresearchgate.net |

| Phosphorothioate | Increased | Can sometimes have off-target effects | Backbone modification. | rsc.org |

Development of Photoreactive Nucleoside Probes for Interaction Studies

The azido group is not only a stabilizing modification but also a versatile precursor for generating photoreactive species. This property is harnessed in the development of photoreactive nucleoside probes for studying intricate biomolecular interactions. researchgate.netnih.gov

Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of ligands, such as nucleotides, within proteins. nih.govbiologiachile.cl Nucleoside analogs containing an azido group, like this compound, can be used to create photoreactive probes. researchgate.netnih.gov Upon irradiation with UV light, the azido group is converted into a highly reactive nitrene intermediate. biologiachile.cl If the probe is bound to a nucleotide-binding site at the moment of photoactivation, this nitrene will covalently crosslink to nearby amino acid residues, permanently tagging the binding pocket. nih.govbiologiachile.cl

For instance, analogs like 2-azido-ADP have been successfully used to label the nucleotide-binding sites of enzymes such as chloroplast coupling factor 1. nih.gov This approach allows for the precise mapping of binding interactions and provides valuable structural information about protein-nucleotide complexes. biologiachile.cl The chemical inertness of the azido group in the dark ensures that the labeling is temporally controlled and initiated only upon UV exposure. biologiachile.cl

Understanding the interactions between nucleic acids and proteins is fundamental to deciphering many cellular processes. Photocrosslinking, facilitated by photoreactive nucleosides incorporated into DNA or RNA, is a key method for capturing these often transient interactions. researchgate.netnih.govacs.org

When this compound or other azidonucleosides are incorporated into a specific position within an oligonucleotide, this modified nucleic acid can be used as a probe to identify proteins that bind to that particular sequence. researchgate.netacs.org Upon UV irradiation, the azido group generates a reactive nitrene that forms a covalent bond with any protein in close proximity, effectively trapping the nucleic acid-protein complex. researchgate.netnih.gov These crosslinked complexes can then be isolated and analyzed to identify the interacting proteins and map the sites of interaction. nih.gov This technique has been instrumental in studying a wide range of systems, including ribosome-tRNA interactions and the binding of transcription factors to DNA. acs.org

Table 2: Applications of Photoreactive Azido-Nucleosides

| Technique | Application | Mechanism | Outcome | Reference |

|---|---|---|---|---|

| Photoaffinity Labeling | Identifying nucleotide binding sites in proteins. | UV activation of an azido-nucleoside analog generates a reactive nitrene that covalently binds to the protein's active site. | Covalent labeling and identification of the binding pocket. | nih.govbiologiachile.cl |

| Photocrosslinking | Studying nucleic acid-protein interactions. | An azido-modified oligonucleotide probe is UV-irradiated while interacting with proteins, forming a covalent crosslink. | Trapping and identification of protein-nucleic acid complexes. | researchgate.netacs.orgnih.gov |

Photoaffinity Labeling of Nucleotide Binding Sites

Utilization in Constructing Modified Nucleic Acid Libraries for Functional Screens

The development of methods for synthesizing oligonucleotides containing modified bases has paved the way for the creation of diverse nucleic acid libraries for functional screens, such as the Systematic Evolution of Ligands by Exponential Enrichment (SELEX). nih.govresearchgate.netfrontiersin.org The inclusion of modified nucleotides like this compound expands the chemical diversity of these libraries, leading to the discovery of aptamers and nucleic acid enzymes (ribozymes or DNAzymes) with novel properties. nih.govresearchgate.net

Aptamer libraries containing modifications such as 2'-amino or 2'-fluoro groups have demonstrated improved nuclease resistance and, in some cases, higher binding affinities for their targets compared to unmodified libraries. nih.govresearchgate.net While direct incorporation of 2'-azido nucleoside triphosphates during enzymatic selection can be challenging due to polymerase substrate specificity and the reactivity of the azide group, post-SELEX modification strategies are often employed. d-nb.info Alternatively, precursor nucleotides can be incorporated and later converted to the azido form. researchgate.netresearchgate.net

The azido group in these selected functional nucleic acids serves as a versatile handle for "click chemistry," allowing for the straightforward conjugation of a wide array of functional molecules, such as fluorophores, affinity tags, or therapeutic agents. d-nb.infoacs.org This post-selection functionalization enables the development of highly specific diagnostic and therapeutic agents. For example, a selected aptamer can be "clicked" with a drug molecule for targeted delivery or with a reporter group for biosensing applications. This combination of selection from a modified library followed by bioorthogonal functionalization represents a powerful platform for creating novel nucleic acid-based tools and therapeutics. acs.org

Comparative Analysis with Other Nucleoside Modifications in Research Contexts

Comparison with Other 2'-Modified Nucleosides (e.g., 2'-Fluoro, 2'-O-Methyl)

The 2'-azido group, like the 2'-fluoro and 2'-O-methyl groups, favors a C3'-endo sugar pucker. acs.orgnih.gov This conformation is characteristic of A-form RNA helices and is crucial for high binding affinity to complementary RNA strands. nih.govbiomolther.org However, these modifications differ in their impact on the thermal stability of nucleic acid duplexes. The 2'-fluoro modification is known to significantly increase duplex stability, with a reported increase in melting temperature (Tm) of approximately +1.5°C to +2.0°C per modification. biomolther.org In contrast, the 2'-azido group causes a slight thermal destabilization, reducing the Tm by about -1.4°C per modification.

Despite this slight destabilization, oligonucleotides containing 2'-azido modifications, such as siRNAs, have demonstrated gene-silencing efficiencies comparable to their 2'-fluoro and 2'-O-methyl counterparts. acs.org This indicates that the bio-reactivity and structural contributions of the azido (B1232118) group compensate for the modest reduction in thermal stability. All three modifications confer increased resistance to nuclease degradation, a vital property for in vivo applications. biomolther.orgacs.org

From a biophysical standpoint, 2' modifications also differ in hydrophobicity, which can affect protein binding. More hydrophobic modifications, such as 2'-fluoro, tend to enhance protein binding compared to more hydrophilic ones like 2'-O-methyl and 2'-O-methoxyethyl (MOE). biomolther.org The unique contribution of the 2'-azido group lies less in its hydrophobicity and more in the chemical reactivity it introduces, a feature not present in 2'-fluoro or 2'-O-methyl analogs. acs.org Furthermore, 2'-azido modifications can be combined with 2'-fluoro and 2'-O-methyl groups within the same oligonucleotide, allowing for the creation of richly modified siRNAs with tunable properties that harness the benefits of each modification. nih.govacs.org

Comparative Properties of 2'-Modified Nucleosides

| Property | 2'-Azido (-N3) | 2'-Fluoro (-F) | 2'-O-Methyl (-OCH3) |

|---|---|---|---|

| Effect on Duplex Stability (ΔTm) | Slight decrease (~ -1.4°C per mod) | Increase (~ +1.5 to +2.0°C per mod) biomolther.org | Increase biomolther.org |

| Sugar Pucker Conformation | C3'-endo (RNA-like) acs.org | C3'-endo (RNA-like) nih.govbiomolther.org | C3'-endo (RNA-like) biomolther.org |

| Nuclease Resistance | Increased acs.org | Enhanced biomolther.org | Enhanced biomolther.org |

| siRNA Silencing Efficiency | Comparable to 2'-F and 2'-OMe acs.org | High acs.org | High, though some studies show 2'-MOE is more consistent |

| Key Feature | Bioorthogonal reactivity (Click Chemistry) acs.org | High thermal stability biomolther.org | Well-established modification for enhancing affinity biomolther.org |

| Hydrophobicity | Provides unique chemical reactivity acs.org | More hydrophobic biomolther.org | More hydrophilic biomolther.org |

Distinctive Properties of the 2'-Azido Group in Enhancing Research Applications

The most significant feature of the 2'-azido group is its bioorthogonal reactivity. The azide (B81097) moiety is a versatile chemical handle that can participate in highly specific and efficient "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgmedchemexpress.comacs.org This reactivity allows for the covalent attachment of a wide array of molecules—including fluorescent dyes, quenchers, biotin (B1667282), or other reporter groups—to the nucleic acid with high precision and yield, without affecting the biological system under study. nih.govacs.org

This capability for bioorthogonal conjugation makes 2'-azido-2'-deoxycytidine an invaluable tool in chemical biology. acs.orgrsc.org Researchers can synthesize azido-modified oligonucleotides and subsequently label them to track their cellular uptake, localization, and dynamics. acs.org This is particularly useful for studying the mechanisms of RNA interference, where siRNAs can be fluorescently labeled to monitor their delivery and engagement with the cellular machinery. acs.org

X-ray crystallographic studies have confirmed that the 2'-azido modification is structurally well-tolerated within an A-form duplex, maintaining the critical C3'-endo conformation of the ribose sugar. acs.orgnih.gov This structural compatibility ensures that the biological function of the nucleic acid, such as the gene-silencing activity of an siRNA, is preserved. acs.org

A particularly noteworthy property is the tolerance of the 2'-azido modification in the guide (antisense) strand of an siRNA, even directly at the cleavage site. acs.orgnih.gov This is a distinct advantage, as many other 2'-modifications are often better tolerated in the passenger (sense) strand. nih.gov The ability to place this chemically reactive group within the functionally critical guide strand opens up new avenues for probing nucleic acid-protein interactions and developing advanced diagnostic tools. nih.gov The compatibility of the 2'-azido group with standard phosphoramidite (B1245037) chemistry, despite initial concerns, has been mastered, paving the way for its routine incorporation into synthetic nucleic acids. acs.orgacs.org

Future Directions and Emerging Research Avenues

Integration with Advanced Chemical Biology Techniques and Methodologies

The utility of 2'-Azido-2'-deoxycytidine (2'-AzCyd) is significantly enhanced when combined with sophisticated chemical biology techniques, particularly for the metabolic labeling of nucleic acids. nih.gov A key aspect of its application lies in the enzymatic pathways that process it within the cell. Unlike many pyrimidine (B1678525) ribonucleosides that are activated by uridine-cytidine kinase 2 (UCK2), 2'-AzCyd is primarily phosphorylated by deoxycytidine kinase (dCK). nih.gov This distinction allows for cell-selective labeling strategies. By overexpressing dCK in specific cell populations, researchers can ensure that 2'-AzCyd is selectively incorporated into the RNA of those cells, offering a method to track RNA synthesis and turnover in a targeted manner within a complex, multicellular environment. acs.org

Research has shown that this dCK-mediated labeling is efficient and results in minimal cytotoxicity. nih.gov Once incorporated, the azide (B81097) group serves as a chemical handle for bioorthogonal reactions. biosynth.com This approach has been successfully used to study the turnover of ribosomal RNA (rRNA) during processes like ribophagy, which is induced by oxidative stress or mTOR inhibition. nih.gov The ability to specifically label and then visualize or isolate newly synthesized RNA provides deep insights into nucleotide metabolism and dynamic RNA behavior. nih.gov

Future research will likely focus on refining these methodologies. This includes developing new kinase variants with altered substrate specificities to further improve the selectivity of labeling for different types of nucleic acids or in different cellular compartments. Combining 2'-AzCyd labeling with other advanced techniques like mass spectrometry-based proteomics or high-resolution microscopy will enable a more comprehensive understanding of the interplay between nucleic acid dynamics and other cellular processes.

| Enzyme | Role in this compound Metabolism | Application in Chemical Biology |

| Deoxycytidine kinase (dCK) | Catalyzes the initial phosphorylation of 2'-AzCyd to its monophosphate form. | Enables cell-selective metabolic labeling of RNA by overexpressing dCK in target cells. nih.gov |

| Uridine-cytidine kinase 2 (UCK2) | Does not efficiently phosphorylate 2'-AzCyd, providing a basis for its selective use with dCK. | Allows for differential labeling strategies when used with other nucleosides that are substrates for UCK2. |

| Nucleoside/Nucleotide Kinases | Further phosphorylate the monophosphate form to the active triphosphate. | Essential for the metabolic activation of 2'-AzCyd before its incorporation into nucleic acids. medchemexpress.com |

Exploration in Nucleic Acid Engineering and Synthetic Biology

The site-specific incorporation of modified nucleosides is a cornerstone of nucleic acid engineering and synthetic biology. This compound provides a powerful tool for creating nucleic acids with novel properties and functionalities. acs.orgnih.gov Researchers have successfully developed phosphodiester and phosphoramidite (B1245037) building blocks of this compound, allowing for its precise, site-specific insertion into RNA strands during automated solid-phase synthesis. acs.orgnih.gov

This capability has significant implications for the development of therapeutic and diagnostic agents. For example, 2'-azido modifications have been explored in the context of small interfering RNAs (siRNAs). acs.orgnih.gov Studies have shown that these modifications are well-tolerated within siRNA duplexes, even at the cleavage site in the guide strand, without disrupting the gene-silencing activity. acs.orgnih.gov The presence of the azido (B1232118) group also offers the advantage of conferring increased resistance to nuclease degradation and provides a reactive handle for attaching other molecules, such as fluorescent dyes or delivery agents, through click chemistry. acs.orgnih.gov